molecular formula C13H19Cl2NO B1487530 3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride CAS No. 1185296-31-4

3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride

Cat. No. B1487530
M. Wt: 276.2 g/mol
InChI Key: WOEMCTJGTYSYRN-UHFFFAOYSA-N
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Description

The compound “3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride” is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . It’s likely that the compound has a piperidine ring (a six-membered ring with one nitrogen atom), a benzyl group (a phenyl ring attached to a methylene group), and a chloro group attached to the benzyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . For example, the presence of the polar hydrochloride group could influence its solubility in water .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of related piperidine derivatives have been documented, focusing on their physicochemical properties and methods of preparation. For instance, paroxetine hydrochloride, a selective serotonin reuptake inhibitor, showcases the importance of piperidine derivatives in pharmacology, providing insight into their chemical properties and analytical methods (Germann et al., 2013).

Biological Activities

  • Piperidine derivatives have been evaluated for their anti-acetylcholinesterase activity, indicating potential applications in treating neurodegenerative disorders. A study found that certain derivatives, notably 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, showed potent inhibition of acetylcholinesterase, suggesting their use as antidementia agents (Sugimoto et al., 1990).

Antimicrobial and Antifungal Activities

  • Research on piperidine derivatives has extended to antimicrobial and antifungal applications. For example, the synthesis and screening of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride showed moderate activities against various bacterial and fungal strains, showcasing the versatility of these compounds in addressing infectious diseases (Ovonramwen et al., 2019).

Cytotoxic and Anticancer Agents

  • Some piperidine derivatives have been identified as novel classes of cytotoxic and anticancer agents. The synthesis of compounds like 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols revealed significant activity against various cancer cell lines, highlighting their potential in cancer research (Dimmock et al., 1998).

Safety And Hazards

The safety and hazards of this compound would depend on its exact structure and properties . As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. It could potentially be explored for medicinal chemistry applications, given the prevalence of piperidine and benzyl groups in pharmaceuticals .

properties

IUPAC Name

3-[(3-chlorophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-13-5-1-3-11(7-13)9-16-10-12-4-2-6-15-8-12;/h1,3,5,7,12,15H,2,4,6,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEMCTJGTYSYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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